molecular formula C7H6Cl2N2 B100106 5-Allyl-4,6-dichloropyrimidine CAS No. 16019-31-1

5-Allyl-4,6-dichloropyrimidine

Cat. No. B100106
M. Wt: 189.04 g/mol
InChI Key: PDLIUMXRLQCZRG-UHFFFAOYSA-N
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Patent
US08846698B2

Procedure details

To a stirred solution of 5-Allyl-4,6-dichloro-pyrimidine (Preparation 207, 30 g, 0.159 mole) in dry dichloromethane (400 mL) was bubbled ozone at −70° C. for 30 min. After excess ozone was purged by nitrogen gas, dimethyl sulfide (10 mL) was added at −5° C., and the reaction was stirred for 2 hours. The mixture was washed with water, brine, dried over sodium sulfate, and evaporated in vacuo. The crude material was purified by trituration from pentane-diethyl ether to afford the title compound as a colorless solid in 84% yield, 10 g.
Quantity
30 g
Type
reactant
Reaction Step One
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[C:5]([Cl:11])=[N:6][CH:7]=[N:8][C:9]=1[Cl:10])[CH:2]=C.[O:12]=[O+][O-]>ClCCl>[Cl:11][C:5]1[C:4]([CH2:1][CH:2]=[O:12])=[C:9]([Cl:10])[N:8]=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C=C)C=1C(=NC=NC1Cl)Cl
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After excess ozone was purged by nitrogen gas, dimethyl sulfide (10 mL)
ADDITION
Type
ADDITION
Details
was added at −5° C.
WASH
Type
WASH
Details
The mixture was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by trituration from pentane-diethyl ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC=NC(=C1CC=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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